molecular formula C6H7NO3S2 B2534599 3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide CAS No. 1030422-61-7

3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide

Cat. No. B2534599
CAS RN: 1030422-61-7
M. Wt: 205.25
InChI Key: KEPIKQKCKNDGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide” is a chemical compound with a unique structure. It is related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of this compound or its analogs has been reported in the literature. For instance, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides and tested as positive allosteric modulators of the AMPA receptors . Another study reported the design and synthesis of novel 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, which were tested against various phytopathogenic fungi .


Chemical Reactions Analysis

The compound has been used as a reactant in the preparation of other compounds. For example, it has been used as a reactant for the preparation of Brinzolamide (AL-4862), a topical carbonic anhydrase inhibitor . Another study reported the use of a similar compound, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives .

Future Directions

The compound and its related structures have potential for further study due to their various reported pharmacological activities. For instance, the design and synthesis of novel 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins showed substantial and broad-spectrum antifungal activities, suggesting that these compounds could be promising fungicidal candidates for further study .

properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thieno[2,3-e]thiazin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S2/c8-4-3-7-12(9,10)5-1-2-11-6(4)5/h1-2,4,7-8H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPIKQKCKNDGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CS2)S(=O)(=O)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide

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